molecular formula C11H13FO2 B13390784 Ethyl 3,5-dimethyl-4-fluorobenzoate

Ethyl 3,5-dimethyl-4-fluorobenzoate

Cat. No.: B13390784
M. Wt: 196.22 g/mol
InChI Key: AMQMJNUHGJTCOW-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-fluorobenzoate is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethyl, methyl, and fluorine groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dimethyl-4-fluorobenzoate can be synthesized through the esterification of 3,5-dimethyl-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,5-dimethyl-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to yield desired products. In biological systems, its mechanism of action would depend on the specific biological target it interacts with. For instance, if used in drug development, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

ethyl 4-fluoro-3,5-dimethylbenzoate

InChI

InChI=1S/C11H13FO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4H2,1-3H3

InChI Key

AMQMJNUHGJTCOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)F)C

Origin of Product

United States

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